Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate

Prodrug synthesis Bioconjugation Peptide chemistry

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate (CAS 2137029-88-8) is a chiral, N-Boc-protected amino acid chloromethyl ester derived from D-homophenylalanine, categorized as both an amino acid derivative and an organic halide. It serves as a specialized building block in peptide and prodrug synthesis, with the chloromethyl ester enabling subsequent conjugation to carboxylate or sulfonamide nucleophiles under mild conditions.

Molecular Formula C16H22ClNO4
Molecular Weight 327.80 g/mol
Cat. No. B12084809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
Molecular FormulaC16H22ClNO4
Molecular Weight327.80 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)OCCl
InChIInChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m1/s1
InChIKeyHUDHPTXHLWWNJV-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate: Procurement-Relevant Identity and Key Specifications for Sourcing Decisions


Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate (CAS 2137029-88-8) is a chiral, N-Boc-protected amino acid chloromethyl ester derived from D-homophenylalanine, categorized as both an amino acid derivative and an organic halide . It serves as a specialized building block in peptide and prodrug synthesis, with the chloromethyl ester enabling subsequent conjugation to carboxylate or sulfonamide nucleophiles under mild conditions [1]. The (2R)-configuration distinguishes it as the D-enantiomer, a critical determinant for chiral recognition in biological systems.

Why Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate Cannot Be Replaced by a Generic Alternative


Substituting this compound with the (2S)-enantiomer, the free acid, or a methyl/ethyl ester compromises stereochemical integrity, ester reactivity, or both simultaneously . The chloromethyl ester is distinct in its ability to act as a soft electrophile for prodrug conjugation via a quaternary ammonium intermediate that hydrolyzes to release the active drug, a property not shared by simple alkyl esters [1]. The (2R)-configuration is critical: Boc-D-homophenylalanine exhibits greater potency than the L-form as a bacterial efflux pump inhibitor, and this stereochemical dependency is anticipated to extend to its chloromethyl ester derivatives . A generic replacement lacking the correct stereochemistry or the specific chloromethyl electrophile would therefore deliver an intermediate with fundamentally different reactivity, chiral recognition, and biological outcome.

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate: Quantitative Differentiation Evidence for Scientific Selection


Chloromethyl Ester Proves Capable of Direct Conjugation to Carboxylic Acid and Sulfonamide Nucleophiles, a Property Absent in Unactivated Alkyl Esters

N-Blocked amino acid chloromethyl esters react directly with the carboxylic acid group of aspirin and the sulfonamido group of sulfamethazine to form the corresponding prodrugs in global yields around 40% (Table 2) [1]. In contrast, the corresponding methyl or ethyl esters of N-blocked amino acids are inert toward these nucleophiles under the same mild, non-activating conditions, making the chloromethyl ester unique among ester derivatives for direct bioconjugation without pre-activation [1].

Prodrug synthesis Bioconjugation Peptide chemistry

Synthesis of Chloromethyl Esters via Bromochloromethane Method Achieves Yields of 50–74%, a Substantial Improvement Over the 9–25% Yield of the Earlier Chloroiodomethane Method

The bromochloromethane-mediated synthesis of N-blocked amino acid chloromethyl esters (caesium salt method) delivers overall yields of 50–74% (Table 1) [1]. In comparison, the earlier Wheeler method employing chloroiodomethane and triethylamine gave global yields of only 9–25% for the same class of compounds [1]. This represents a 2–8 fold yield improvement, directly reducing raw material waste and purification burden.

Synthetic methodology Process chemistry Amino acid derivatives

Boc-D-Homophenylalanine Exhibits Greater Potency Than the L-Enantiomer as a Bacterial Efflux Pump Inhibitor, Providing a Stereochemical Basis for Selecting the (2R)-Chloromethyl Ester Over the (2S)-Analog

Boc-D-homophenylalanine is reported to be a potent and selective inhibitor of bacterial efflux pumps, in which the D-form (2R) has greater potency than the L-form (2S), exceeding even ciprofloxacin in potency . While direct comparative potency data for the chloromethyl ester derivatives has not been published, the established stereochemical preference of the core scaffold provides a strong inferential basis for choosing the (2R)-chloromethyl ester over the (2S)-analog for efflux pump research applications .

Antimicrobial resistance Efflux pump inhibition Stereochemistry

High-Value Application Scenarios for Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate


Carrier-Linked Prodrug Synthesis via Direct Conjugation to Acidic Drug Molecules Without Coupling Reagents

The chloromethyl ester functionality enables direct, one-step conjugation of the Boc-D-homophenylalanine carrier to drugs bearing carboxylic acid groups (e.g., non-steroidal anti-inflammatory drugs) or sulfonamide groups (e.g., sulfonamide antibiotics) under mild, base-only conditions. This eliminates the need for carbodiimide or uronium coupling reagents, simplifying purification and reducing cost per conjugate [1]. This application is supported by the demonstrated reactivity of Boc-amino acid chloromethyl esters with aspirin and sulfamethazine, achieving approximately 40% isolated yields [1].

Synthesis of Enantiomerically Pure Efflux Pump Inhibitor Candidates Leveraging the Confirmed (2R)-Stereochemistry

Given that Boc-D-homophenylalanine (the free acid parent of this compound) demonstrates D-enantiomer-selective bacterial efflux pump inhibition exceeding the potency of ciprofloxacin , the (2R)-chloromethyl ester serves as an enantiopure intermediate for building libraries of efflux pump inhibitor conjugates. The chloromethyl ester allows attachment of fluorescent reporters, affinity tags, or permeability-enhancing groups while preserving the (2R)-configuration essential for biological activity .

Solid-Phase Peptide Synthesis Featuring an Orthogonally Reactive C-Terminal Electrophile

In solid-phase peptide synthesis, the chloromethyl ester serves a dual role: it protects the C-terminus and simultaneously provides a reactive handle for on-resin or post-cleavage modification. The Boc group is orthogonal to Fmoc-based SPPS strategies, while the chloromethyl ester remains intact during standard TFA cleavage conditions that remove the Boc group, enabling subsequent chemoselective conjugation at the C-terminus [1].

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